5,6-Dimethyl-2-thiouracil

Coordination chemistry Metal sensing Stability constants

5,6-Dimethyl-2-thiouracil (DMTU; CAS 28456-54-4) is a 5,6-dialkyl-substituted 2-thiouracil derivative with the molecular formula C₆H₈N₂OS and molecular mass 156.21 g·mol⁻¹. The compound exists as a white to pale-yellow crystalline powder (mp 284–288 °C), exhibiting limited aqueous solubility (~1.37 g·L⁻¹ at 25 °C) and a predicted pKa of 7.88.

Molecular Formula C6H8N2OS
Molecular Weight 156.21 g/mol
CAS No. 28456-54-4
Cat. No. B179397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethyl-2-thiouracil
CAS28456-54-4
Synonyms5,6-Dimethyl-2-thiouracil;  28456-54-4;  5,6-Dimethylthiouracil;  5,6-dimethyl-2-sulfanylpyrimidin-4-ol;  Uracil, 5,6-dimethyl-2-thio-;  NSC 60687
Molecular FormulaC6H8N2OS
Molecular Weight156.21 g/mol
Structural Identifiers
SMILESCC1=C(NC(=S)NC1=O)C
InChIInChI=1S/C6H8N2OS/c1-3-4(2)7-6(10)8-5(3)9/h1-2H3,(H2,7,8,9,10)
InChIKeyMEAKRQUSGACTFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dimethyl-2-thiouracil (CAS 28456-54-4) – Validated Reference Standard & Synthetic Building Block for Thyreostat Analysis and Antiviral Chemistry


5,6-Dimethyl-2-thiouracil (DMTU; CAS 28456-54-4) is a 5,6-dialkyl-substituted 2-thiouracil derivative with the molecular formula C₆H₈N₂OS and molecular mass 156.21 g·mol⁻¹ [1]. The compound exists as a white to pale-yellow crystalline powder (mp 284–288 °C), exhibiting limited aqueous solubility (~1.37 g·L⁻¹ at 25 °C) and a predicted pKa of 7.88 . As a heterocyclic building block, DMTU is commercially available at ≥97% purity and is supplied as an analytical standard for forensic, toxicology, and veterinary residue-control applications .

Why 5,6-Dimethyl-2-thiouracil Cannot Be Replaced by Standard Antithyroid Thiouracils in Analytical and Synthetic Workflows


Thiouracil derivatives are not interchangeable despite sharing a common 2-thiouracil core. The presence and position of alkyl substituents profoundly affect pKa, metal‑chelation capacity, hydrogen‑bonding patterns, and biological activity. 5,6-Dimethyl-2-thiouracil, bearing two electron‑donating methyl groups at both the 5‑ and 6‑positions, possesses the highest pKa′ (8.08) and consequently the greatest metal‑complex stability among the studied thiouracils, including 6‑methyl‑2‑thiouracil, 5‑methyl‑2‑thiouracil, and 6‑n‑propyl‑2‑thiouracil [1]. This structural feature directly governs its unique performance as an internal standard in regulated LC‑MS/MS methods for thyreostat residue quantification—a role that cannot be filled by monomethylated or unsubstituted 2‑thiouracil without compromising method validation parameters such as recovery, CCα, and CCβ [2].

Quantitative Evidence Guide: Head-to-Head Performance Data for 5,6-Dimethyl-2-thiouracil vs. Closest Thiouracil Analogs


Highest Metal-Complex Stability Among 5‑ and/or 6‑Alkyl-Substituted 2‑Thiouracils

Potentiometric titration studies demonstrate that the log K₁ values of divalent metal–thiouracil complexes are directly proportional to the pKa′ of the parent thiouracil. 5,6-Dimethyl-2-thiouracil exhibits the highest pKa′ (8.08) among the studied series, resulting in the most stable MU⁺ complexes with Pb²⁺, Cd²⁺, Ni²⁺, and Zn²⁺ [1]. The least stable complex was formed by 5‑carboethoxy‑2‑thiouracil (pKa′ 6.43) [1]. Pb²⁺ and Cd²⁺ exhibit stability constants (K₁) for MU⁺ formation approximately 100‑fold greater than those of Ni²⁺ or Zn²⁺ across all thiouracils tested [1].

Coordination chemistry Metal sensing Stability constants

Validated Internal Standard Enabling Regulatory-Grade Thyreostat Residue Quantification in Animal Tissues

5,6-Dimethyl-2-thiouracil has been adopted as the preferred internal standard in multiple validated LC‑MS/MS and UPLC‑MS/MS methods for quantifying banned thyreostatic drugs (tapazole, thiouracil, methylthiouracil, propylthiouracil, phenylthiouracil) in bovine and porcine urine, muscle, and thyroid tissue [1][2]. In the UPLC‑MS/MS method of Abuín et al. (2008), DMTU as internal standard yielded decision limits (CCα) of 4.3–16.1 μg kg⁻¹ and detection capabilities (CCβ) of 8.7–20.7 μg kg⁻¹ across six thyreostats; accuracy (percent error) was lower than 6%, and inter‑day reproducibility RSD fell between 5.6% and 10.3% [1]. The Wozniak et al. (2011) LC‑MS/MS method achieved analyte recoveries between 82% and 117% using DMTU as internal standard [2].

Residue analysis Food safety LC-MS/MS method validation

Key Heterocyclic Building Block for the Synthesis of Anti-HIV‑1 Pyrimidinones

5,6-Dimethyl-2-thiouracil serves as a specific heterocyclic precursor in the synthesis of 2‑[(2‑phthalimidoethyl)thio]‑4(3H)‑pyrimidinone derivatives with demonstrated anti‑HIV‑1 activity [1]. The 5,6‑dimethyl substitution pattern is an integral structural feature of the final pyrimidinone pharmacophore; congeners lacking this substitution pattern (e.g., 6‑methyl‑2‑thiouracil, 6‑propyl‑2‑thiouracil) do not yield the same anti‑HIV‑1 pyrimidinone scaffold. Navrotskii (2005) reported the synthetic route using DMTU as the starting thiouracil, resulting in new pyrimidinone derivatives subsequently evaluated for antiviral efficacy [1].

Medicinal chemistry Anti-HIV-1 agents Heterocyclic synthesis

Robust ADA–DAD Hydrogen-Bond Synthon Enabling Co-Crystal Engineering with Multiple Solvent Classes

Crystallographic analysis of eight 2‑thiouracil derivatives demonstrated that 5,6‑dimethyl‑2‑thiouracil exhibits unique hydrogen‑bonding adaptability. While 5‑propyl‑2‑thiouracil and 5‑methoxy‑2‑thiouracil crystallize with ‘pure’ R₂²(8) N–H···S patterns, DMTU forms co‑crystals with N,N‑dimethylformamide (DMF), N,N‑dimethylacetamide (DMA), 1‑methylpyrrolidin‑2‑one (NMP), and dimethyl sulfoxide (DMSO), each adopting distinct mixed R₂²(8) patterns with one N–H···S and one N–H···O hydrogen bond, or two N–H···O bonds [1]. Further work confirmed the robustness of the ADA–DAD N–H···O / N–H···N / N–H···S synthon in DMTU co‑crystals, providing crystal‑engineering predictability not observed for other thiouracils in the series [2].

Crystal engineering Co-crystallization Hydrogen-bond synthons

Unique Pentobarbital‑Antagonizing Profile of the N¹‑Allyl‑5,6‑dimethyl‑2‑thiouracil Derivative in Murine CNS Pharmacology

In a systematic pharmacological screen of 24 N³‑allyl‑ and N¹‑allyl‑5,6‑substituted 2‑thiouracil derivatives in mice at 320 mg kg⁻¹ i.p. and 2 μmol/mouse i.c.v., N¹‑allyl‑5,6‑dimethyl‑2‑thiouracil (compound 24) uniquely shortened pentobarbital (PB)‑induced sleeping time, whereas 15 other derivatives significantly prolonged PB‑induced sleep [1]. By contrast, N³‑allyl‑5‑methyl‑2‑thiouracil (compound 18) exhibited the most potent hypnotic activity [1]. This divergent CNS effect – antagonism vs. potentiation of barbiturate‑induced sleep – is strictly dependent on both the allyl substitution position (N¹ vs. N³) and the 5,6‑dimethyl substitution on the thiouracil core. The N¹‑allyl‑5,6‑dimethyl‑2‑thiouracil also displayed clonic‑ and/or tonic‑convulsant seizures at the tested doses [1].

CNS pharmacology Sedative-hypnotic activity Thiouracil derivatives

High-Confidence Application Scenarios for 5,6-Dimethyl-2-thiouracil Based on Quantitative Evidence


Regulatory Thyreostat Residue Surveillance in Food-Producing Animals (LC‑MS/MS Methods)

5,6-Dimethyl-2-thiouracil is the internal standard of choice for validated LC‑MS/MS and UPLC‑MS/MS methods that quantify banned thyreostats (thiouracil, methylthiouracil, propylthiouracil, tapazole, phenylthiouracil) in bovine and porcine urine, muscle, and thyroid tissue at regulatory levels. Methods using DMTU achieve CCα values as low as 4.3 μg kg⁻¹ and CCβ values as low as 8.7 μg kg⁻¹, with accuracy errors below 6% and inter‑day RSD between 5.6% and 10.3%, meeting the stringent criteria of EU Decision 2002/657/EC [1][2]. This compound is specifically recommended over monomethyl‑2‑thiouracils because it is chemically analogous to the target analytes yet chromatographically resolved, enabling robust internal standardization without interference from endogenous compounds.

Synthesis of Anti-HIV‑1 Pyrimidinone Derivatives

Medicinal chemistry groups synthesizing 2‑[(2‑phthalimidoethyl)thio]‑4(3H)‑pyrimidinones as potential anti‑HIV‑1 agents should procure 5,6‑dimethyl‑2‑thiouracil as the heterocyclic building block [1]. The 5,6‑dimethyl substitution pattern is an essential structural element of the pharmacologically active pyrimidinone scaffold, and alternative thiouracils (e.g., 6‑methyl‑2‑thiouracil, 6‑propyl‑2‑thiouracil) do not generate the same anti‑HIV‑1‑active compounds without additional synthetic manipulation.

Metal‑Complexation Studies and Heavy‑Metal Sensing Platforms

Investigators designing thiouracil‑based metal sensors or studying metal‑thiouracil coordination should select DMTU for its superior complex stability. Potentiometric data confirm that DMTU (pKa′ = 8.08) forms the most stable MU⁺ complexes with divalent metal ions among the studied 5‑ and/or 6‑alkyl‑substituted thiouracils, with Pb²⁺ and Cd²⁺ K₁ values approximately 100‑fold higher than those for Ni²⁺ and Zn²⁺ [1]. The use of DMTU over 5‑carboethoxy‑2‑thiouracil (pKa′ = 6.43) or 2‑thiouracil yields higher metal‑binding capacity and may improve detection limits.

Co‑Crystal Engineering for Pharmaceutical Solid‑Form Optimization

Pharmaceutical solid‑state chemists can exploit DMTU’s robust ADA–DAD hydrogen‑bond synthon to prepare co‑crystals with a wide range of co‑formers (DMF, DMA, NMP, DMSO) and potentially with pharmaceutically acceptable co‑crystal formers [2][3]. Unlike 5‑propyl‑2‑thiouracil and 5‑methoxy‑2‑thiouracil, which are limited to ‘pure’ N–H···S R₂²(8) motifs, DMTU accommodates three distinct hydrogen‑bonding patterns, offering greater flexibility in tuning the physicochemical properties of multi‑component crystalline solids.

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